![molecular formula C11H14Cl3NO2 B3252307 Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride CAS No. 215738-51-5](/img/structure/B3252307.png)
Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride
Overview
Description
Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H14Cl3NO2 . It has a molecular weight of 298.59 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Physical And Chemical Properties Analysis
Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride is a solid at room temperature . Its boiling point and other physical and chemical properties are not specified in the sources I found .Scientific Research Applications
Spectroscopic and Diffractometric Study
- Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride has been studied for its polymorphic forms using spectroscopic and diffractometric techniques. This research provides insights into the challenges for analytical and physical characterization of such compounds, which is crucial in the pharmaceutical industry (Vogt et al., 2013).
Fluorescence Derivatisation of Amino Acids
- The compound's derivatives have been explored as fluorescent derivatising reagents, particularly in the study of amino acids. These derivatives exhibit strong fluorescence, making them valuable in biological assays (Frade et al., 2007).
Asymmetric Biocatalysis
- Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride's analogs have been used in asymmetric biocatalysis. This research contributes to the field of chiral catalysis, an important area in pharmaceutical synthesis (Li et al., 2013).
Synthesis and Antitumor Activity
- Studies have been conducted on the synthesis of amino acid ester derivatives containing this compound, showing potential antitumor activities. Such research is significant for developing new cancer treatments (Xiong et al., 2009).
Antimicrobial Activity
- The compound has been synthesized and tested for its antimicrobial activity, providing valuable information for developing new antimicrobial agents (Radwan et al., 2020).
Safety and Hazards
properties
IUPAC Name |
ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO2.ClH/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7;/h3-5,10H,2,6,14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZLNIDVFBQYAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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